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molecular formula C7H9N3O3S B7823758 Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate

Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate

Cat. No. B7823758
M. Wt: 215.23 g/mol
InChI Key: BTEPYCPXBCCSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04877873

Procedure details

Phenolphthalein indicator (3 drops) was added to a solution of hydroxylamine hydrochloride (4.2 g.) in dry methanol (60 ml.). To the solution was dropwise added with stirring at ambient temperature 1N methanol solution of sodium methoxide (60 ml.) until the color of the solution was changed to purplish red. Hydroxylamine hydrochloride was added thereto by small portions until the solution was changed to colorless solution. The mixture was stirred for 30 minutes at ambient temperature. After precipitating sodium chloride was filtered off, 2-(2-mesylamino-1,3-thiazol-4-yl)glyoxylic acid (12.5 g.) was added to the filtrate and the mixture was refluxed with stirring for 1.5 hours. The reaction mixture was cooled to precipitate crystals. The crystals were collected by filtration and dried to give crude 2-hydroxyimino-2-(2-mesylamino-1,3-thiazol-4-yl)acetic acid (a mixture of syn and anti isomers) (5.5 g.). The filtrate was concentrated to the volume of 1/4 and ether was added thereto. Precipitating crystals were collected by filtration, washed with ether and dried to give the same compound (8.78 g.). Total yield (14.3 g.). (3) A mixture of ethyl 2-hydroxyimino-4-bromoacetoacetate (a mixture of syn and anti isomers) (2.4 g) and thiourea (0.76 g) in ethanol (15 ml) was stirred for 1 hour at 60° C. Ethanol was distilled off under reduced pressure and water was added to the residue. The resultant mixture was adjusted to pH 1.0 and washed with ethyl acetate. The aqueous layer was adjusted to pH 4.5 with triethylamine and extracted with ethyl acetate. The extract was washed with water and a saturated sodium chloride aqueous solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was subjected to column chromatography on silica gel using a mixture of ethyl acetate and benzene (1:3) as developing solvent. The eluates containing syn isomer were collected and concentrated to give ethyl 2-hydroxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (syn isomer) (0.3 g).
Name
sodium methoxide
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl 2-hydroxyimino-4-bromoacetoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.76 g
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1C=CC2C(C3C=CC(O)=CC=3)(C3C=CC(O)=CC=3)OC(=O)C=2C=1.Cl.NO.C[O-].[Na+].[OH:31][N:32]=[C:33]([C:39]([CH2:41]Br)=O)[C:34]([O:36][CH2:37][CH3:38])=[O:35].[NH2:43][C:44]([NH2:46])=[S:45]>CO.C(O)C>[OH:31][N:32]=[C:33]([C:39]1[N:43]=[C:44]([NH2:46])[S:45][CH:41]=1)[C:34]([O:36][CH2:37][CH3:38])=[O:35] |f:1.2,3.4|

Inputs

Step One
Name
sodium methoxide
Quantity
60 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=O)OC2(C=3C=CC(=CC3)O)C=4C=CC(=CC4)O
Name
Quantity
4.2 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO
Step Four
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl 2-hydroxyimino-4-bromoacetoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C(=O)OCC)C(=O)CBr
Step Five
Name
Quantity
0.76 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the solution was dropwise added
CUSTOM
Type
CUSTOM
Details
After precipitating sodium chloride
FILTRATION
Type
FILTRATION
Details
was filtered off
ADDITION
Type
ADDITION
Details
2-(2-mesylamino-1,3-thiazol-4-yl)glyoxylic acid (12.5 g.) was added to the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
STIRRING
Type
STIRRING
Details
with stirring for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give crude 2-hydroxyimino-2-(2-mesylamino-1,3-thiazol-4-yl)acetic acid (
ADDITION
Type
ADDITION
Details
a mixture of syn and anti isomers) (5.5 g.)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to the volume of 1/4 and ether
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Precipitating crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give the same compound (8.78 g.)
CUSTOM
Type
CUSTOM
Details
Total yield (14.3 g.)
STIRRING
Type
STIRRING
Details
was stirred for 1 hour at 60° C
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
Ethanol was distilled off under reduced pressure and water
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride aqueous solution and dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate and benzene (1:3)
ADDITION
Type
ADDITION
Details
The eluates containing syn isomer
CUSTOM
Type
CUSTOM
Details
were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ON=C(C(=O)OCC)C=1N=C(SC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04877873

Procedure details

Phenolphthalein indicator (3 drops) was added to a solution of hydroxylamine hydrochloride (4.2 g.) in dry methanol (60 ml.). To the solution was dropwise added with stirring at ambient temperature 1N methanol solution of sodium methoxide (60 ml.) until the color of the solution was changed to purplish red. Hydroxylamine hydrochloride was added thereto by small portions until the solution was changed to colorless solution. The mixture was stirred for 30 minutes at ambient temperature. After precipitating sodium chloride was filtered off, 2-(2-mesylamino-1,3-thiazol-4-yl)glyoxylic acid (12.5 g.) was added to the filtrate and the mixture was refluxed with stirring for 1.5 hours. The reaction mixture was cooled to precipitate crystals. The crystals were collected by filtration and dried to give crude 2-hydroxyimino-2-(2-mesylamino-1,3-thiazol-4-yl)acetic acid (a mixture of syn and anti isomers) (5.5 g.). The filtrate was concentrated to the volume of 1/4 and ether was added thereto. Precipitating crystals were collected by filtration, washed with ether and dried to give the same compound (8.78 g.). Total yield (14.3 g.). (3) A mixture of ethyl 2-hydroxyimino-4-bromoacetoacetate (a mixture of syn and anti isomers) (2.4 g) and thiourea (0.76 g) in ethanol (15 ml) was stirred for 1 hour at 60° C. Ethanol was distilled off under reduced pressure and water was added to the residue. The resultant mixture was adjusted to pH 1.0 and washed with ethyl acetate. The aqueous layer was adjusted to pH 4.5 with triethylamine and extracted with ethyl acetate. The extract was washed with water and a saturated sodium chloride aqueous solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was subjected to column chromatography on silica gel using a mixture of ethyl acetate and benzene (1:3) as developing solvent. The eluates containing syn isomer were collected and concentrated to give ethyl 2-hydroxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (syn isomer) (0.3 g).
Name
sodium methoxide
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl 2-hydroxyimino-4-bromoacetoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.76 g
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1C=CC2C(C3C=CC(O)=CC=3)(C3C=CC(O)=CC=3)OC(=O)C=2C=1.Cl.NO.C[O-].[Na+].[OH:31][N:32]=[C:33]([C:39]([CH2:41]Br)=O)[C:34]([O:36][CH2:37][CH3:38])=[O:35].[NH2:43][C:44]([NH2:46])=[S:45]>CO.C(O)C>[OH:31][N:32]=[C:33]([C:39]1[N:43]=[C:44]([NH2:46])[S:45][CH:41]=1)[C:34]([O:36][CH2:37][CH3:38])=[O:35] |f:1.2,3.4|

Inputs

Step One
Name
sodium methoxide
Quantity
60 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=O)OC2(C=3C=CC(=CC3)O)C=4C=CC(=CC4)O
Name
Quantity
4.2 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO
Step Four
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl 2-hydroxyimino-4-bromoacetoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C(=O)OCC)C(=O)CBr
Step Five
Name
Quantity
0.76 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the solution was dropwise added
CUSTOM
Type
CUSTOM
Details
After precipitating sodium chloride
FILTRATION
Type
FILTRATION
Details
was filtered off
ADDITION
Type
ADDITION
Details
2-(2-mesylamino-1,3-thiazol-4-yl)glyoxylic acid (12.5 g.) was added to the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
STIRRING
Type
STIRRING
Details
with stirring for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give crude 2-hydroxyimino-2-(2-mesylamino-1,3-thiazol-4-yl)acetic acid (
ADDITION
Type
ADDITION
Details
a mixture of syn and anti isomers) (5.5 g.)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to the volume of 1/4 and ether
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Precipitating crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give the same compound (8.78 g.)
CUSTOM
Type
CUSTOM
Details
Total yield (14.3 g.)
STIRRING
Type
STIRRING
Details
was stirred for 1 hour at 60° C
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
Ethanol was distilled off under reduced pressure and water
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride aqueous solution and dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate and benzene (1:3)
ADDITION
Type
ADDITION
Details
The eluates containing syn isomer
CUSTOM
Type
CUSTOM
Details
were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ON=C(C(=O)OCC)C=1N=C(SC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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